3-(Methylthio)propionic acid
3-(Methylthio)propionic acid
3-(methylthio)propionic acid is a thia fatty acid acid consisting of propionic acid with a methylthio substituent at the 3-position; an intermediate in mammalian methionine metabolism in vitro. The simplest known phytotoxin, it is a blight-inducing toxin produced by the cassava pathogen Xanthomonas campestris manihotis. It has a role as a phytotoxin. It is functionally related to a propionic acid. It is a conjugate acid of a 3-(methylthio)propionate.
3-Methylsulfoniopropionate is a natural product found in Homo sapiens, Streptomyces celluloflavus, and other organisms with data available.
3-Methylsulfoniopropionate is a natural product found in Homo sapiens, Streptomyces celluloflavus, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
646-01-5
VCID:
VC0007351
InChI:
InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
SMILES:
CSCCC(=O)O
Molecular Formula:
C4H8O2S
Molecular Weight:
120.17 g/mol
3-(Methylthio)propionic acid
CAS No.: 646-01-5
Cat. No.: VC0007351
Molecular Formula: C4H8O2S
Molecular Weight: 120.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-(methylthio)propionic acid is a thia fatty acid acid consisting of propionic acid with a methylthio substituent at the 3-position; an intermediate in mammalian methionine metabolism in vitro. The simplest known phytotoxin, it is a blight-inducing toxin produced by the cassava pathogen Xanthomonas campestris manihotis. It has a role as a phytotoxin. It is functionally related to a propionic acid. It is a conjugate acid of a 3-(methylthio)propionate. 3-Methylsulfoniopropionate is a natural product found in Homo sapiens, Streptomyces celluloflavus, and other organisms with data available. |
|---|---|
| CAS No. | 646-01-5 |
| Molecular Formula | C4H8O2S |
| Molecular Weight | 120.17 g/mol |
| IUPAC Name | 3-methylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) |
| Standard InChI Key | CAOMCZAIALVUPA-UHFFFAOYSA-N |
| SMILES | CSCCC(=O)O |
| Canonical SMILES | CSCCC(=O)O |
| Boiling Point | 244.00 to 247.00 °C. @ 760.00 mm Hg |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator